N-benzyl-5-bromopyrimidin-2-amine N-benzyl-5-bromopyrimidin-2-amine 2-Benzylamino-5-bromopyrimidine

Brand Name: Vulcanchem
CAS No.: 38373-55-6
VCID: VC2348324
InChI: InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
SMILES: C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
Molecular Formula: C11H10BrN3
Molecular Weight: 264.12 g/mol

N-benzyl-5-bromopyrimidin-2-amine

CAS No.: 38373-55-6

Cat. No.: VC2348324

Molecular Formula: C11H10BrN3

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-bromopyrimidin-2-amine - 38373-55-6

Specification

CAS No. 38373-55-6
Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
IUPAC Name N-benzyl-5-bromopyrimidin-2-amine
Standard InChI InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Standard InChI Key SEJMYSXXRMYOGT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
Canonical SMILES C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br

Introduction

Chemical Identity and Properties

Basic Identification

N-benzyl-5-bromopyrimidin-2-amine is a chemical compound with the molecular formula C11H10BrN3. It consists of a 5-bromopyrimidine ring connected to a benzyl group through an amino linkage at the 2-position of the pyrimidine ring. This compound is also known by its synonym 2-Benzylamino-5-bromopyrimidine .

Physical and Chemical Properties

The compound has a molecular weight of 264.12 g/mol, which contributes to its chemical behavior and applications. As a heterocyclic compound containing both bromine and nitrogen atoms, it possesses distinctive reactivity patterns that are valuable in organic synthesis .

PropertyValueSource
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
CAS Registry Number38373-55-6
Creation Date in PubChem2005-09-18
Last Modified Date2025-03-01

Structural Features

Molecular Structure

The structure of N-benzyl-5-bromopyrimidin-2-amine comprises three key components: a pyrimidine ring, a bromine atom substituted at the 5-position of the pyrimidine ring, and a benzyl group attached via an amino linkage at the 2-position. This arrangement creates a molecule with interesting electronic properties and potential for further functionalization .

Structural Representations

The compound can be represented using several chemical notation systems, which are essential for its identification in chemical databases and literature:

RepresentationValueSource
SMILESC1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
InChIInChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
InChIKeySEJMYSXXRMYOGT-UHFFFAOYSA-N

Structural Comparison

It is important to distinguish N-benzyl-5-bromopyrimidin-2-amine from similar compounds that may cause confusion. For instance, N-benzyl-5-bromopyridin-2-amine (C12H11BrN2) contains a pyridine ring instead of a pyrimidine ring, resulting in different chemical properties and applications . Similarly, N-benzyl-5-nitro-pyridin-2-amine features a nitro group rather than a bromine atom .

N-benzyl-5-bromopyrimidin-2-amine is cataloged in various chemical databases and reference systems, which facilitate its identification and information retrieval:

Identifier TypeValueSource
PubChem CID5139142
CAS Registry Number38373-55-6
DSSTox Substance IDDTXSID80408686
Nikkaji NumberJ1.759.710H
WikidataQ82214252
VCIDVC2348324

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogs:

  • N-benzyl-5-bromopyrimidin-2-amine (IUPAC name)

  • 2-Benzylamino-5-bromopyrimidine

  • 38373-55-6 (CAS number as identifier)

  • MFCD00483264 (Molecular formatting identifier)

Chemical Reactivity and Synthesis

Reactive Centers

The structure of N-benzyl-5-bromopyrimidin-2-amine contains several reactive centers that make it valuable in organic synthesis:

  • The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

  • The secondary amine linkage provides a potential site for further functionalization.

  • The pyrimidine ring, being electron-deficient, can participate in various transformations.

Applications and Research Significance

Pharmaceutical Relevance

Brominated pyrimidine derivatives, including N-benzyl-5-bromopyrimidin-2-amine, are significant in pharmaceutical research due to their potential biological activities. The pyrimidine scaffold is found in numerous biologically active compounds, including nucleotides and various drugs.

Synthetic Building Block

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. The presence of the bromine atom provides a convenient handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.

Analytical Characteristics

Identification Methods

N-benzyl-5-bromopyrimidin-2-amine can be identified and characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography for definitive structural confirmation

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